Cas no 84-06-0 (Thiopropazate)

Thiopropazate structure
Thiopropazate structure
Product name:Thiopropazate
CAS No:84-06-0
MF:C23H28ClN3O2S
MW:446.005323410034
CID:722923
PubChem ID:6762

Thiopropazate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol,4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, 1-acetate
    • 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate
    • THIOPROPAZATE
    • Perphenazine acetate
    • Thiopropazat
    • CHEBI:59119
    • 2-(4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl)ethyl acetate
    • Dartal
    • Dartalan
    • Thiopropazate [INN]
    • DB13557
    • N-(.beta.-Acetoxyethyl)-N'-(.gamma.-(2'-chloro-10'-phenothiazinyl)propyl)piperazine
    • 1-Piperazineethanol, 4-(3-(2-chlorophenothiazin-10-yl)propyl)-, acetate (ester)
    • UNII-0JFY081Q2X
    • Tiopropazato [INN-Spanish]
    • 1-Piperazineethanol, 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, acetate
    • THIOPROPAZATE [HSDB]
    • EINECS 201-513-4
    • HY-101614
    • 2-{4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl acetate
    • CHEMBL1697851
    • 1-Piperazineethanol, 4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-, acetate (ester)
    • HSDB 3401
    • Thiopropazate [INN:BAN]
    • N-(beta-Acetoxyethyl)-N'-(gamma-(2'-chloro-10'-phenothiazinyl)propyl)piperazine
    • 0JFY081Q2X
    • 1-(2-Acetoxyethyl)-4-(3-(2-chloro-10-phenothiazinyl)propyl)piperazine
    • 2-Chloro-10-(3-(1-(2-acetoxyethyl)-4-piperazinyl)propyl)phenothiazine
    • Tiopropazato
    • NS00005784
    • THIOPROPAZATE [MI]
    • 1-Piperazineethanol, 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, acetate (ester)
    • Thiopropazatum [INN-Latin]
    • D09216
    • 10-(3-(1-(2-Acetoxyethyl)-4-piperazinyl)propyl)-2-chlorophenothiazine
    • 1-(2-Acetoxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)propyl]piperazine
    • 2-(4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl)ethyl acetate #
    • Thiopropazatum
    • 1-Piperazineethanol, 4-(3-(2-chlorophenothiazin-10-yl)propyl)-, acetate
    • THIOPROPAZATE [WHO-DD]
    • CS-6585
    • SC 7105
    • Thiopropazate (INN)
    • AIUHRQHVWSUTGJ-UHFFFAOYSA-N
    • 1-Piperazineethanol, 4-[3-(2-chlorophenothiazin-10-yl)propyl]-, acetate (ester)
    • SCHEMBL144729
    • Q7784690
    • 84-06-0
    • 2-Chloro-10-[3-[1-(2-acetoxyethyl)-4-piperazinyl]propyl]phenothiazine
    • 10-[3-[4-(2-Acetoxyethyl)-1-piperazinyl]propyl]-2-chlorophenothiazine
    • 4-(3-(2-Chlorophenothiazin-10-yl)propyl)-1-piperazineethanol acetate
    • DTXSID6023654
    • Thiopropazate
    • Inchi: InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3
    • InChI Key: AIUHRQHVWSUTGJ-UHFFFAOYSA-N
    • SMILES: CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Computed Properties

  • Exact Mass: 445.159076
  • Monoisotopic Mass: 445.159076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 61.3

Experimental Properties

  • Density: 1.1147 (rough estimate)
  • Boiling Point: bp0.1 214-218°
  • Flash Point: 307.3°C
  • Refractive Index: 1.6100 (estimate)

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